molecular formula C9H8BrNO4 B12336366 Methyl 3-bromo-4-methyl-2-nitrobenzoate CAS No. 320740-33-8

Methyl 3-bromo-4-methyl-2-nitrobenzoate

Cat. No.: B12336366
CAS No.: 320740-33-8
M. Wt: 274.07 g/mol
InChI Key: CNRZAPHTDRGVDW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-methyl-2-nitrobenzoate is a multi-functionalized aromatic ester of interest in organic synthesis and medicinal chemistry research. This compound integrates three distinct functional groups—bromo, methyl, and nitro substituents—on a benzoate core, making it a versatile chemical building block for further derivatization. The bromo and nitro groups are excellent handles for metal-catalyzed cross-coupling reactions and reduction reactions, respectively, allowing researchers to synthesize a diverse array of complex molecules. It is primarily used as a key intermediate in the development of pharmaceutical compounds and other advanced materials. As a solid, it should be stored in a cool, dry place, sealed under inert conditions. This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use. ⚠️ Please Note: The specific applications, mechanism of action, and detailed physicochemical data for this exact compound were not available in public sources. The description above is based on the typical uses of similar chemical intermediates.

Properties

CAS No.

320740-33-8

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

methyl 3-bromo-4-methyl-2-nitrobenzoate

InChI

InChI=1S/C9H8BrNO4/c1-5-3-4-6(9(12)15-2)8(7(5)10)11(13)14/h3-4H,1-2H3

InChI Key

CNRZAPHTDRGVDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Bromination of 3-Amino-4-Methyl-2-Nitrobenzoic Acid

The primary route to Methyl 3-bromo-4-methyl-2-nitrobenzoate begins with 3-amino-4-methyl-2-nitrobenzoic acid as the starting material. This compound undergoes diazotization followed by a Sandmeyer reaction to introduce the bromine substituent.

Reaction Conditions:
  • Step 1 (Diazotization):

    • Reactants: 3-Amino-4-methyl-2-nitrobenzoic acid (0.25 mol, 1.0 eq.), hydrobromic acid (HBr, 500 mL), sodium nitrite (NaNO₂, 0.44 mol, 1.8 eq.) in water.
    • Temperature: 0°C.
    • Key Observations: The amino group is converted to a diazonium salt under acidic conditions, facilitated by NaNO₂.
  • Step 2 (Sandmeyer Reaction):

    • Catalyst: Copper powder (0.045 mol, 0.18 eq.).
    • Temperature: 60°C for 1 hour.
    • Workup: Precipitation with ice-water, filtration, and drying yield 3-bromo-4-methyl-2-nitrobenzoic acid with an 86.5% yield .

This two-step process replaces the amino group (-NH₂) with bromine (-Br) via intermediate diazonium salt formation, a hallmark of aromatic electrophilic substitution.

Esterification to this compound

The carboxylic acid intermediate is esterified to the target methyl ester. While explicit details are absent in the provided sources, standard esterification protocols involve:

  • Reactants: 3-Bromo-4-methyl-2-nitrobenzoic acid, methanol (in excess), and an acid catalyst (e.g., H₂SO₄).
  • Conditions: Reflux at 60–80°C for 4–6 hours.
  • Workup: Neutralization, extraction with organic solvents (e.g., ethyl acetate), and distillation yield the ester.

Critical Analysis of Methodologies

Efficiency and Scalability

The bromination step achieves a high yield (86.5%) under mild conditions, making it suitable for industrial scaling. Key advantages include:

  • Catalyst Efficiency: Copper powder minimizes side reactions, ensuring regioselective bromination.
  • Temperature Control: Reactions at 0°C prevent diazonium salt decomposition.

Physicochemical Properties

Data from analytical studies confirm the compound’s stability and suitability for further functionalization:

Property Value
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.068 g/mol
Density 1.6 ± 0.1 g/cm³
Boiling Point 313.8 ± 37.0°C (760 mmHg)
Flash Point 143.6 ± 26.5°C

Comparative Synthesis Routes

Alternative Bromination Strategies

While the Sandmeyer reaction is predominant, other methods include:

  • Direct Bromination: Electrophilic bromination using Br₂/FeBr₃, though less selective for nitro-substituted aromatics.
  • Ullmann-Type Coupling: Palladium-catalyzed bromine introduction, but higher costs limit scalability.

Nitro Group Positioning

The nitro group at the 2-position directs bromination to the 3-position via resonance and inductive effects, ensuring regioselectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-methyl-2-nitrobenzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Scientific Research Applications

Synthetic Applications

Methyl 3-bromo-4-methyl-2-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the preparation of Lenalidomide, a medication used primarily for treating multiple myeloma and certain blood disorders. The compound can be reacted with other reagents to form derivatives that exhibit enhanced biological activity.

Case Study: Lenalidomide Synthesis

In a documented synthesis pathway, this compound is reacted with a-amino glutarimide to yield intermediates that further undergo transformations to produce Lenalidomide. The reaction conditions typically involve the use of dimethyl sulfoxide as a solvent at elevated temperatures (50-55°C) .

Analytical Methods

The compound has also been studied for its utility in analytical chemistry, particularly in the development of gas chromatography-mass spectrometry (GC-MS) methods for detecting impurities in pharmaceutical formulations.

Example: GC-MS Method Development

A study established a GC-MS method to identify and quantify this compound and its related impurities within Lenalidomide formulations. The method demonstrated high sensitivity and specificity, adhering to International Council for Harmonisation (ICH) guidelines for method validation .

Research indicates that derivatives of this compound may possess significant biological properties, including antitumor activity. The compound's ability to modulate immune responses suggests potential applications in cancer therapy.

Antitumor Properties

In vitro studies have shown that compounds derived from this compound can induce apoptosis in tumor cells and inhibit angiogenesis, making them candidates for further development as anticancer agents .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-methyl-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making it useful in enzyme inhibition studies .

Comparison with Similar Compounds

The structural and functional similarities between Methyl 3-bromo-4-methyl-2-nitrobenzoate and related compounds are critical for understanding their divergent applications and properties. Below is a detailed analysis:

Substituted Nitrobenzoates
Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score Key Differences
This compound 320740-33-8 3-Br, 4-CH₃, 2-NO₂ C₉H₈BrNO₄ 274.068 Reference Reference compound
Methyl 3-bromo-4-nitrobenzoate 126759-30-6 3-Br, 4-NO₂ C₈H₆BrNO₄ 260.041 0.85 Lacks methyl group at 4-position; higher nitro group density increases reactivity.
Methyl 3-bromo-5-nitrobenzoate 6307-87-5 3-Br, 5-NO₂ C₈H₆BrNO₄ 260.041 0.88 Nitro group at 5-position alters steric hindrance and electronic effects.
Methyl 4-bromo-3-nitrobenzoate 871224-19-0 4-Br, 3-NO₂ C₈H₆BrNO₄ 260.041 N/A Bromine at 4-position reduces steric interference compared to 3-Br.

Key Findings :

  • Nitro group positioning (2- vs. 5-) significantly impacts electronic effects: the 2-nitro group in the reference compound creates stronger electron withdrawal, favoring electrophilic aromatic substitution at the 5- or 6-positions .
Halogenated Methyl Benzoates
Compound Name CAS No. Substituents Molecular Formula Key Properties
Methyl 3-bromo-4-methylbenzoate 104901-43-1 3-Br, 4-CH₃ C₉H₉BrO₂ Lacks nitro group; higher LogP (3.12) due to reduced polarity .
Methyl 3-bromo-4-chlorobenzoate 107947-17-1 3-Br, 4-Cl C₈H₆BrClO₂ Chlorine’s electronegativity increases reactivity in cross-coupling reactions vs. methyl .
Methyl 4-bromo-2-chlorobenzoate 885532-41-2 4-Br, 2-Cl C₈H₆BrClO₂ Dual halogenation enhances thermal stability (boiling point: ~320 °C) .

Key Findings :

  • The absence of a nitro group in these analogs increases their suitability for Suzuki-Miyaura couplings, as nitro groups can deactivate palladium catalysts .
  • Chlorine substitution (e.g., in 107947-17-1) improves solubility in polar aprotic solvents compared to methyl-substituted derivatives .
Functional Group Variants
Compound Name CAS No. Substituents Functional Impact
3-Bromo-4-methoxy-5-nitro-benzoic acid 954815-08-8 3-Br, 4-OCH₃, 5-NO₂ Methoxy group enhances electron donation, countering nitro withdrawal .
Methyl 4-((5-bromo-2-hydroxybenzyl)amino)benzoate 1223885-01-5 4-NH-(CH₂-C₆H₃BrOH) Amino and hydroxy groups enable hydrogen bonding, increasing aqueous solubility .

Key Findings :

  • Methoxy groups (e.g., 954815-08-8) can stabilize intermediates in Grignard reactions, unlike the reference compound’s methyl group .
  • Hydrogen-bonding groups (e.g., in 1223885-01-5) drastically alter solubility and crystallization behavior compared to the reference compound’s non-polar substituents .

Biological Activity

Methyl 3-bromo-4-methyl-2-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C10H10BrN2O4. The synthesis typically involves several steps:

  • Nitration : Methyl benzoate is nitrated using concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Bromination : The resulting nitro compound undergoes bromination using bromine in the presence of a catalyst like iron(III) bromide.
  • Final Esterification : The final product is obtained by esterification processes.

Biological Activity Overview

The compound has been studied for several biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, making it a candidate for further pharmaceutical development .
  • Anticancer Properties : Studies have shown that this compound and its derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

The biological activity of this compound is attributed to its functional groups, which facilitate interactions with biological targets:

  • Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
  • Bromine Atom Role : The presence of bromine may enhance the compound's reactivity towards nucleophiles in biological systems, potentially increasing its effectiveness against cancer cells .

Data Table: Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibition of tumor growth in specific cell lines (e.g., breast cancer)
Induction of ApoptosisTriggering apoptotic pathways in cancer cells

Case Studies

  • Anticancer Study :
    In a study examining the effects of this compound on human breast cancer cells (MDAMB-231), researchers observed a significant reduction in cell viability at concentrations above 10 µM. The mechanism involved activation of the PI3K/Akt/mTOR signaling pathway, leading to apoptosis .
  • Antimicrobial Efficacy :
    A series of experiments demonstrated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential use as an antimicrobial agent in clinical settings.

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